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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of DRP-104 (sirpiglenastat)
and its active metabolite, 6-diazo-5-oxo-L-norleucine (DON). The information presented is
supported by experimental data to assist researchers, scientists, and drug development
professionals in understanding the key differences in the safety and mechanisms of action of
these two compounds.

Executive Summary

DRP-104 is a novel prodrug of the broad-acting glutamine antagonist DON.[1][2] While DON
has shown promising anti-tumor efficacy, its clinical development has been hampered by
significant gastrointestinal toxicity.[3][4] DRP-104 was designed to mitigate this toxicity by
achieving preferential activation within the tumor microenvironment, thereby widening the
therapeutic window.[1][3] This guide outlines the comparative toxicity data, mechanisms of
toxicity, and the underlying signaling pathways.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of DRP-104 and
DON.

Table 1: In Vivo Acute Toxicity
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. Route of
Compound Species o . LD50 Reference
Administration
DON Mouse Intraperitoneal 49 - 70 mg/kg [5]
DON Mouse Oral 46 - 78 mg/kg [5]
DRP-104 - - Not reported* -

*No classical LD50 values have been reported for DRP-104, as it is designed for tumor-
targeted delivery and has shown minimal effects on body weight at efficacious doses in
preclinical studies.[3][6] For instance, in EL4 tumor-bearing mice, DRP-104 administered
subcutaneously at doses up to 1 mg/kg (DON equivalent) resulted in complete tumor
regression with minimal impact on body weight, whereas an equimolar dose of DON caused a
substantial 20-30% body weight reduction.[3]

Table 2: In Vitro Cytotoxicity
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Compound Cell Line Cell Type IC50 /| EC50 Reference
DRP-104 P493B Lymphoma 10 uM (EC50) [31[7]
4.0+0.6 uM
DON P493B Lymphoma [3]
(EC50)

Pancreatic

DON BxPC-3 Ductal ~10 uM [8]
Adenocarcinoma
Pancreatic

DON Capan-2 Ductal ~5 uM [8]
Adenocarcinoma
Pancreatic

DON CFPAC-1 Ductal ~2 UM [8]
Adenocarcinoma
Pancreatic

DON MIA PaCa-2 Ductal ~25 uM [8]
Adenocarcinoma
Pancreatic

DON PANC-1 Ductal ~20 uM [8]
Adenocarcinoma
Pig Intestinal Viability affected

DON IPEC-1 o [9]
Epithelial at > 0.9 pmol/L
Pig Intestinal Viability affected

DON IPEC-J2 o [9]
Epithelial at = 3.5 umol/L
Human Liver Viability affected

DON HepG2 9]
Cancer at = 0.9 pmol/L

] Rainbow Trout Viability affected
DON RTgill-w1 [9]

Gill

at = 10 pmol/L

Mechanisms of Action and Toxicity
DRP-104: Tumor-Targeted Glutamine Antagonism
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DRP-104 is a prodrug designed for preferential conversion to the active drug, DON, within the

tumor microenvironment.[1][2] This targeted activation is a key feature differentiating its toxicity

profile from that of systemically administered DON.
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Caption: DRP-104 is designed for tumor-targeted activation to DON, minimizing systemic

toxicity.

DON: Ribotoxic Stress and Systemic Toxicity

DON, a mycotoxin, exerts its toxicity by binding to the 60S subunit of eukaryotic ribosomes,

leading to an inhibition of protein synthesis and the induction of a "ribotoxic stress response”.[5]

This response activates mitogen-activated protein kinase (MAPK) pathways, which can lead to

inflammation, apoptosis, and cell cycle arrest.[5]
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Caption: DON induces a ribotoxic stress response by binding to the ribosome, leading to MAPK
activation.

Experimental Protocols
In Vivo Toxicity and Efficacy Studies of DRP-104

Objective: To assess the anti-tumor efficacy and systemic toxicity of DRP-104 compared to
DON.

Animal Model; C57BL/6/CES1-/- mice are used to better mimic human metabolism, as DRP-
104 is unstable in the plasma of wild-type mice.[3]
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Tumor Model: Mice are subcutaneously inoculated with tumor cells (e.g., EL4 murine T cell
lymphoma or MC-38 murine colon adenocarcinoma).[3][7]

Dosing:

o DRP-104 is administered subcutaneously at doses ranging from 0.1 to 1.4 mg/kg (DON
equivalent).[3][6]

e DON is administered at an equimolar dose to DRP-104.[3]

» Dosing is typically performed daily for a specified number of cycles (e.g., 5 days on, 2 days
off).[6]

Endpoints:
o Efficacy: Tumor volume is measured regularly using calipers.[6]

» Toxicity: Body weight is monitored throughout the study. At the end of the study,
gastrointestinal tissues are collected for histopathological analysis to assess for signs of
toxicity such as ulceration and inflammation.[3]
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Caption: Workflow for assessing in vivo efficacy and toxicity of DRP-104 and DON.

In Vitro Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal
effective concentration (EC50) of DRP-104 and DON on various cell lines.

Cell Lines: A panel of cancer cell lines (e.g., P493B lymphoma, various pancreatic ductal
adenocarcinoma lines) and normal or non-cancerous cell lines (e.g., intestinal epithelial cells)
are used.[3][8]

Methodology:

o Cells are seeded in 96-well plates and allowed to adhere overnight.
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e The following day, cells are treated with a serial dilution of the test compound (DRP-104 or
DON).

» After a specified incubation period (e.g., 72 hours), cell viability is assessed using a
colorimetric assay such as the WST-1 assay or crystal violet assay.[9][10]

e The absorbance is read using a plate reader, and the data is normalized to untreated control
cells.

e |C50/EC50 values are calculated by fitting the dose-response data to a sigmoidal curve
using appropriate software (e.g., GraphPad Prism).[11]

Conclusion

The available data strongly indicate that DRP-104 possesses a significantly improved toxicity
profile compared to its active metabolite, DON. This is primarily attributed to its design as a
tumor-targeted prodrug, which minimizes systemic exposure and the associated
gastrointestinal toxicity that has limited the clinical utility of DON.[3] While both compounds
demonstrate potent anti-tumor activity by inhibiting glutamine metabolism, DRP-104's
mechanism of targeted activation represents a promising strategy to harness the therapeutic
potential of DON with enhanced safety. Further clinical investigation is ongoing to validate
these preclinical findings in human patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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